An In-depth Technical Guide to HO-PEG24-CH2COOH: Properties and Applications
An In-depth Technical Guide to HO-PEG24-CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HO-PEG24-CH2COOH. It details its physicochemical properties, outlines its primary applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics and bioconjugates.
Core Properties of HO-PEG24-CH2COOH
HO-PEG24-CH2COOH is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a 24-unit PEG chain. This structure imparts both hydrophilicity and reactive functionality, making it a versatile tool in bioconjugation.
Physicochemical Data
The following table summarizes the key physicochemical properties of two commonly referenced variants of this PEG linker. It is crucial for researchers to verify the specific properties of the product from their chosen supplier.
| Property | Value (Variant 1) | Value (Variant 2) | Source(s) |
| Full Chemical Name | Hydroxy-PEG24-Acetic acid | 2-(2-(...-(2-hydroxyethoxy)ethoxy)...)acetic acid | [1] |
| Synonyms | Hydroxy-PEG24-Acid | HO-PEG24-Propionic acid | [1][2] |
| Molecular Formula | C50H100O27 | C51H102O27 | [1][3] |
| Molecular Weight | 1133.25 g/mol | 1147.34 g/mol | |
| Appearance | White Solid | - | - |
| Purity | ≥95% | - | |
| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight. | - |
Applications in Bioconjugation and Drug Delivery
The bifunctional nature of HO-PEG24-CH2COOH makes it an ideal linker for covalently attaching molecules. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, while the hydroxyl group can be further functionalized or used as an attachment point for other molecules.
Key applications include:
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PROTAC (Proteolysis Targeting Chimera) Synthesis : This molecule is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. The PEG linker component can enhance the solubility and cell permeability of the PROTAC.
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Antibody-Drug Conjugate (ADC) Development : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. HO-PEG24-CH2COOH can serve as a hydrophilic spacer between the antibody and the drug, improving the pharmacokinetic profile of the conjugate.
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Nanoparticle Functionalization : The linker can be used to modify the surface of nanoparticles, improving their biocompatibility and allowing for the attachment of targeting ligands for targeted drug delivery.
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Protein and Peptide Modification : Covalent attachment of this PEG linker to proteins or peptides can increase their solubility, stability, and in vivo circulation half-life.
Experimental Protocols
The following are detailed methodologies for key experiments involving HO-PEG24-CH2COOH. These protocols are based on established chemical principles and may require optimization for specific applications.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of the carboxylic acid terminus of HO-PEG24-CH2COOH to an amine-containing molecule, a common step in the synthesis of PROTACs.
Materials:
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HO-PEG24-CH2COOH
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Amine-containing molecule (e.g., an E3 ligase ligand with a primary amine)
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
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Quenching solution: Saturated aqueous sodium bicarbonate
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Washing solution: Brine
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Drying agent: Anhydrous sodium sulfate
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Purification: Flash column chromatography or preparative HPLC
Procedure:
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Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG24-CH2COOH (1 equivalent) in anhydrous DMF.
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Activation of Carboxylic Acid : Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Coupling : To the activated linker solution, add the amine-containing molecule (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
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Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
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Work-up : Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with water and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification : Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.
Protocol 2: Esterification of the Hydroxyl Terminus
This protocol outlines a general procedure for the esterification of the terminal hydroxyl group of HO-PEG24-CH2COOH with a carboxylic acid-containing molecule.
Materials:
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HO-PEG24-CH2COOH
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Carboxylic acid-containing molecule
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Coupling agent: DCC (N,N'-Dicyclohexylcarbodiimide)
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Catalyst: DMAP (4-Dimethylaminopyridine)
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Anhydrous solvent: Dichloromethane (DCM)
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Filtration agent: Celite
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Washing solutions: 5% aqueous HCl, saturated aqueous sodium bicarbonate, brine
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Drying agent: Anhydrous magnesium sulfate
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Purification: Flash column chromatography
Procedure:
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Reaction Setup : In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.2 equivalents), HO-PEG24-CH2COOH (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
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Coupling Reaction : Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
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Reaction Monitoring : Monitor the reaction by TLC or LC-MS.
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Work-up : After completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
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Extraction and Washing : Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
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Purification : Purify the resulting crude ester by flash column chromatography.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the application of HO-PEG24-CH2COOH.
